molecular formula C19H23NO3 B6034607 [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

Cat. No. B6034607
M. Wt: 313.4 g/mol
InChI Key: KLCSWJWGISCGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as FPEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPEPM is a synthetic compound that has been studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood. However, it has been suggested that [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may act through the inhibition of certain enzymes or receptors in the body. For example, [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can induce apoptosis (programmed cell death) in cancer cells. [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have analgesic effects by reducing pain sensation.

Advantages and Limitations for Lab Experiments

[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has several advantages and limitations for lab experiments. One advantage is that [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal compound for studying its biological and pharmacological properties. However, one limitation is that the mechanism of action of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. One direction is to further investigate the mechanism of action of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol to better understand its biological and pharmacological properties. Another direction is to explore the potential use of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol as a building block for the synthesis of new materials. Additionally, [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol could be further studied for its potential use as a pesticide in agriculture. Overall, the study of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has the potential to lead to the development of new drugs, materials, and pesticides.

Synthesis Methods

[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized using a multi-step process that involves the reaction of furoyl chloride with 2-phenylethylamine to form the intermediate 1-(3-furoyl)-3-(2-phenylethyl)piperidin-4-one. This intermediate is then reduced using sodium borohydride to yield [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. The synthesis of [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have antitumor, anti-inflammatory, and analgesic effects. In agriculture, [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, [1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

furan-3-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-15-19(10-7-16-5-2-1-3-6-16)9-4-11-20(14-19)18(22)17-8-12-23-13-17/h1-3,5-6,8,12-13,21H,4,7,9-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSWJWGISCGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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